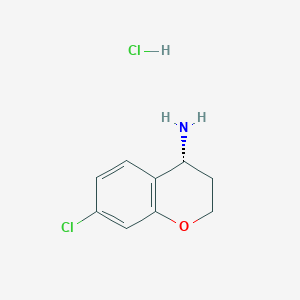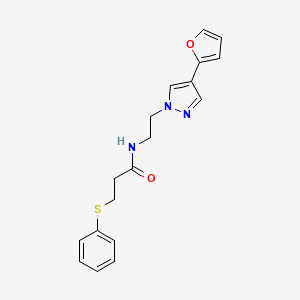![molecular formula C14H11ClN2O2 B2998701 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide CAS No. 1993643-55-2](/img/structure/B2998701.png)
2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-aminobenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are also used in organic and medicinal synthesis and share some structural similarities with 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide.
Indole Derivatives: These compounds have diverse biological activities and are used in various scientific research applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its combination of a Schiff base linkage and a chlorinated phenyl group provides distinct chemical properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
2-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-5-6-13(18)9(7-10)8-17-12-4-2-1-3-11(12)14(16)19/h1-8,18H,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUSBQTYOUQEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2998618.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2998620.png)
![3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2998621.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)

![3-(3,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998624.png)

![N-(2-methoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2998626.png)
![methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate](/img/structure/B2998630.png)

![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)
![N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide](/img/structure/B2998636.png)

